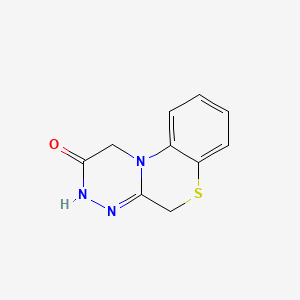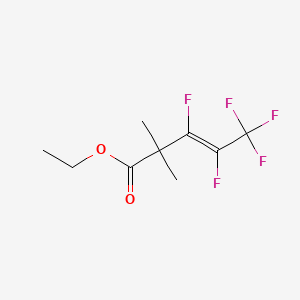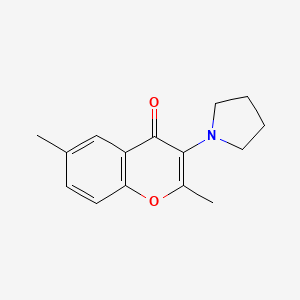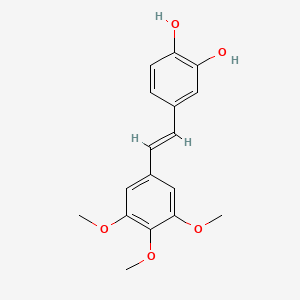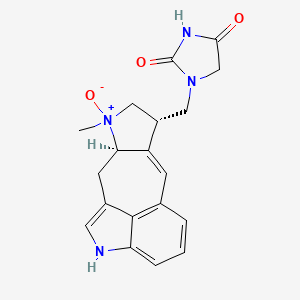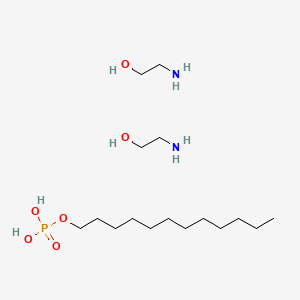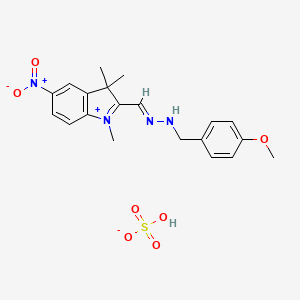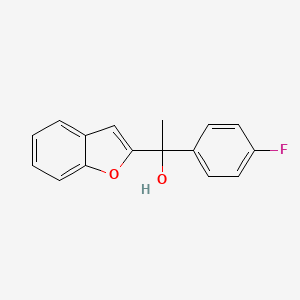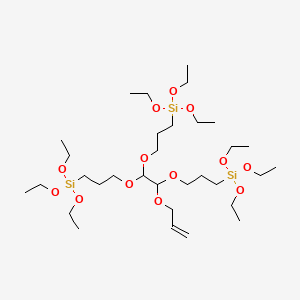
Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound with a unique structure that includes azo groups, triazolium rings, and a tetrachlorozincate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate amine. The triazolium ring is then introduced through a cyclization reaction. Finally, the tetrachlorozincate anion is incorporated by reacting the triazolium compound with zinc chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) can undergo various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to amines.
Substitution: The triazolium ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azo groups would yield nitro compounds, while reduction would yield amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, this compound is explored for its potential use in the development of advanced materials. Its unique electronic and structural properties make it suitable for applications in electronics, photonics, and catalysis.
Wirkmechanismus
The mechanism by which Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) exerts its effects involves its interaction with specific molecular targets. The azo groups and triazolium rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxyethyl) ether
- Diethylmethyl(2-methoxyethyl)ammonium bis(trifluoromethylsulfonyl)imide
Uniqueness
Compared to similar compounds, Bis(3,5-bis((4-((2-methoxyethyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) stands out due to its unique combination of azo groups, triazolium rings, and a tetrachlorozincate anion. This unique structure imparts distinct electronic and structural properties, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
85392-69-4 |
|---|---|
Molekularformel |
C48H68Cl4N18O4Zn |
Molekulargewicht |
1168.4 g/mol |
IUPAC-Name |
N-(2-methoxyethyl)-4-[[5-[[4-[2-methoxyethyl(methyl)amino]phenyl]diazenyl]-1,4-dimethyl-1,2,4-triazol-4-ium-3-yl]diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C24H34N9O2.4ClH.Zn/c2*1-30(15-17-34-5)21-11-7-19(8-12-21)25-27-23-29-33(4)24(32(23)3)28-26-20-9-13-22(14-10-20)31(2)16-18-35-6;;;;;/h2*7-14H,15-18H2,1-6H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI-Schlüssel |
FGWDBHHJPYGZAM-UHFFFAOYSA-J |
Kanonische SMILES |
CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.CN1C(=[N+](C(=N1)N=NC2=CC=C(C=C2)N(C)CCOC)C)N=NC3=CC=C(C=C3)N(C)CCOC.Cl[Zn-2](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




